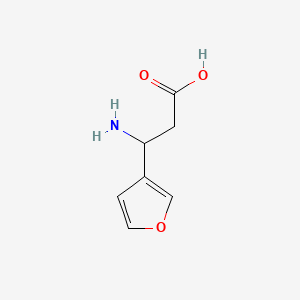

![molecular formula C6H12O6 B592566 Fructose, D-, [3H(G)] CAS No. 1684-31-7](/img/structure/B592566.png)

Fructose, D-, [3H(G)]

Overview

Description

Fructose, D-, [3H(G)] is a tritiated form of D-fructose, a simple ketonic monosaccharide commonly found in many plants. It is one of the three most common natural monosaccharides, along with glucose and galactose. Fructose is often bonded to glucose to form the disaccharide sucrose. This compound is widely used in scientific research due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fructose, D-, [3H(G)] can be synthesized from other monosaccharides such as glucose and mannose. One method involves the use of primary-amine thiourea organocatalysts, which incorporate a saccharide scaffold of D-glucose, D-galactose, D-mannose, or D-fructose, achieving comparable stereochemical results. Another method involves the isopropylidenation of D-fructose with acetone in the presence of concentrated sulfuric acid, forming isomeric acetonides .

Industrial Production Methods

Industrial production of tritiated fructose involves the use of tritium gas in a controlled environment to replace hydrogen atoms in the fructose molecule with tritium. This process requires specialized equipment and safety measures due to the radioactive nature of tritium.

Chemical Reactions Analysis

Types of Reactions

Fructose, D-, [3H(G)] undergoes various chemical reactions, including:

Oxidation: Fructose can be oxidized to form hydroxymethylfurfural (HMF) and other derivatives.

Reduction: It can be reduced to form sorbitol.

Substitution: Fructose participates in the Maillard Reaction with amino acids, forming complex molecules.

Common Reagents and Conditions

Oxidation: Common reagents include nitric acid and potassium permanganate.

Reduction: Sodium borohydride and hydrogen gas are commonly used.

Substitution: The Maillard Reaction typically occurs under heat and in the presence of amino acids.

Major Products

Oxidation: Hydroxymethylfurfural (HMF)

Reduction: Sorbitol

Substitution: Various Maillard Reaction products

Scientific Research Applications

Fructose, D-, [3H(G)] is used in a wide range of scientific research applications, including:

Chemistry: Used as a model compound in carbohydrate research and organic synthesis.

Biology: Utilized in studies of metabolic pathways and enzyme activities.

Medicine: Investigated for its role in metabolic disorders and its effects on gene expression.

Industry: Used in the production of high-fructose corn syrup and other sweeteners.

Mechanism of Action

Fructose, D-, [3H(G)] is absorbed into the bloodstream during digestion and is metabolized by the liver, intestine, and kidney. It can influence essential functions involved in energy homeostasis by being sensed by the pancreas and the brain. The compound’s tritiated form allows researchers to trace its metabolic pathways and interactions within the body.

Comparison with Similar Compounds

Similar Compounds

Glucose: Another common monosaccharide, but with an aldehyde group instead of a ketone group.

Galactose: Similar to glucose but with a different arrangement of hydroxyl groups.

Mannose: An epimer of glucose, differing in the configuration of a single hydroxyl group.

Uniqueness

Fructose, D-, [3H(G)] is unique due to its tritiated form, which allows for detailed tracing and analysis in metabolic studies. Its ketonic structure also differentiates it from glucose and galactose, which are aldoses.

Conclusion

Fructose, D-, [3H(G)] is a valuable compound in scientific research due to its unique properties and wide range of applications. Its synthesis, chemical reactions, and mechanism of action provide insights into metabolic processes and potential therapeutic applications. Comparing it with similar compounds highlights its distinct characteristics and importance in various fields of study.

Properties

IUPAC Name |

(3S,4R,5R)-1,3,4,5,6-pentahydroxy-5-tritiohexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i3T | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHIKXHVCXFQLS-VJWFPMMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[3H][C@@](CO)([C@H]([C@@H](C(=O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

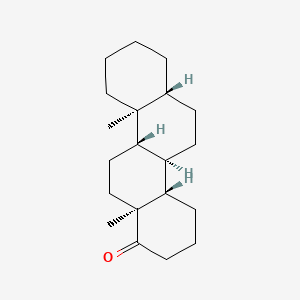

![(5R,8S,9S,10S,13R,14S)-10,13-dimethylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthrene-16,2'-1,3-dioxolane]](/img/structure/B592485.png)

![2,4-dinitro-N-[(Z)-(1-phenylcyclohexyl)methylideneamino]aniline](/img/structure/B592488.png)

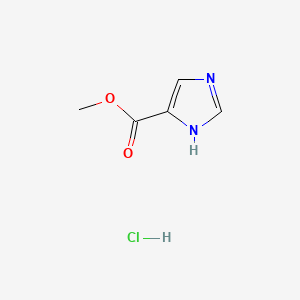

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3,7-diol](/img/structure/B592489.png)

![(alphaR)-alpha-Amino-4-[(methoxycarbonyl)oxy]-benzeneacetic Acid](/img/structure/B592490.png)

![(3S)-3-methyl-2,3-dihydro-1H-imidazo[1,5-a]benzimidazole](/img/structure/B592497.png)

![(alphaS)-alpha-Amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]benzenepropanamide hydrochloride](/img/structure/B592503.png)

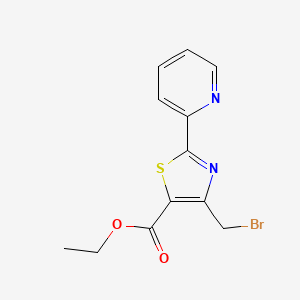

![4-[2-[[(1,1-Dimethylethoxy)carbonyl]methylamino]ethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B592504.png)